molecular formula C22H22N2O3S B11663651 N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide CAS No. 6077-53-8

N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide

Cat. No.: B11663651
CAS No.: 6077-53-8
M. Wt: 394.5 g/mol
InChI Key: NOSJDKKGBOGTBJ-UHFFFAOYSA-N
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Description

N-{3-[(2-Ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core. This bicyclic structure is substituted at the 2-position with a furan-2-carboxamide group and at the 3-position with a 2-ethylphenyl carbamoyl moiety. The compound’s structural complexity arises from the combination of a hydrophobic benzothiophene scaffold, a polar carboxamide group, and an aromatic ethylphenyl substituent.

Properties

CAS No.

6077-53-8

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-2-14-8-3-5-10-16(14)23-21(26)19-15-9-4-6-12-18(15)28-22(19)24-20(25)17-11-7-13-27-17/h3,5,7-8,10-11,13H,2,4,6,9,12H2,1H3,(H,23,26)(H,24,25)

InChI Key

NOSJDKKGBOGTBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the furan ring and the ethylphenyl carbamoyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives. Below is a detailed breakdown of key analogs, their modifications, and inferred properties:

Substituent Variations on the Carbamoyl Group
Compound Name Substituent Molecular Weight (g/mol) Key Features Evidence ID
Target Compound 2-Ethylphenyl ~443.5 (estimated) Balanced lipophilicity from ethyl group; potential for hydrophobic interactions.
N-(3-[(4-Bromophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide 4-Bromophenyl ~468.4 (estimated) Bromine enhances electronegativity and halogen bonding; may improve target affinity.
N-(3-{[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide 3,4,5-Trimethoxybenzoyl ~528.5 (estimated) Methoxy groups increase polarity and hydrogen-bonding capacity; may reduce cell permeability.
N-(3-{[(Benzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide Benzyl ~435.5 (estimated) Benzyl group enhances aromatic stacking but may increase metabolic instability.

Key Observations :

  • The 2-ethylphenyl group in the target compound offers moderate lipophilicity compared to the highly polar trimethoxybenzoyl analog or the halogenated bromophenyl derivative .
Modifications to the Heterocyclic Core
Compound Name Core Structure Molecular Weight (g/mol) Key Features Evidence ID
Target Compound 4,5,6,7-Tetrahydro-1-benzothiophene ~443.5 (estimated) Partially saturated core reduces planarity; may improve solubility.
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide Benzothiazole 304.4 Benzothiazole’s rigid structure enhances π-π stacking but reduces conformational flexibility.
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Cyclopenta-fused thiophene 326.4 Smaller fused ring system; benzofuran may alter electronic properties.

Key Observations :

  • The tetrahydrobenzothiophene core in the target compound likely improves solubility compared to fully aromatic benzothiazole derivatives .
Functional Group Additions
Compound Name Additional Group Molecular Weight (g/mol) Key Features Evidence ID
Target Compound None ~443.5 (estimated) Baseline structure for comparison.
N-(3-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide Isoindole-1,3-dione acetyl ~525.5 (estimated) Bulky, electron-deficient group; may hinder membrane permeability.
N-(3-{(6-Methylpyridin-2-yl)aminomethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide Pyridinylmethyl 444.5 Basic nitrogen atoms improve solubility; potential for cation-π interactions.
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2,2,3,3,4,4-hexafluorobutanoic acid Hexafluorobutanoic acid ~524.3 (estimated) Fluorination enhances metabolic stability and bioavailability.

Key Observations :

  • Fluorinated analogs () are notable for improved pharmacokinetic profiles, a common strategy in drug design.
  • Pyridine-containing derivatives () demonstrate how nitrogen atoms can modulate both solubility and target binding.

Research Findings and Implications

  • Antimicrobial Activity : Analogs with methylphenyl or methoxyphenyl substituents (e.g., ) exhibit antibacterial and antifungal properties, suggesting the target compound could be optimized for similar applications .
  • Metabolic Stability : Fluorinated derivatives () and saturated cores (e.g., tetrahydrobenzothiophene) are associated with enhanced resistance to oxidative metabolism.
  • Synthetic Accessibility : Compounds like those in are available in milligram quantities, indicating feasibility for further preclinical testing .

Biological Activity

N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a benzothiophene core and an ethylphenyl carbamoyl group, suggesting various avenues for biological interaction.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C22H26N2O4S
Molecular Weight 426.52 g/mol
CAS Number 6077-53-8

Structural Features

The structure of this compound includes:

  • A furan ring which is known for its reactivity and biological activity.
  • A benzothiophene moiety , which has been associated with various pharmacological effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
  • Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, protecting cells from oxidative stress.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cytoprotective Effects : Research indicates that compounds similar to this compound can protect against DNA damage induced by carcinogens. For instance, a study on related compounds demonstrated their ability to reduce DNA strand breaks and mitigate mitochondrial damage in human colon fibroblast cells exposed to harmful agents .
  • Antitumor Activity : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. This suggests that this compound may possess similar antitumor properties.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing pro-inflammatory cytokine production.

Study 1: Cytoprotection Against Carcinogenic Damage

A notable study examined the cytoprotective effects of a related compound on human colon fibroblast cells exposed to 4-nitroquinoline 1-oxide (4NQO). The results indicated significant protection against DNA damage and mitochondrial dysfunction when cells were pretreated with the compound .

Study 2: Antitumor Efficacy

Another research effort focused on the antitumor potential of benzothiophene derivatives. The findings suggested that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

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